molecular formula C5H13NS B1589975 2-Propanamine, 2-methyl-1-(methylthio)- CAS No. 36567-04-1

2-Propanamine, 2-methyl-1-(methylthio)-

Cat. No. B1589975
CAS RN: 36567-04-1
M. Wt: 119.23 g/mol
InChI Key: YNOFOVLFZVOJQP-UHFFFAOYSA-N
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Description

2-Propanamine, 2-methyl-1-(methylthio)- is a chemical compound with the molecular formula C5H13NS. It is commonly known as N-methyl-2-(methylthio)propan-1-amine or MTA. MTA is a widely used reagent in organic synthesis and has diverse applications in scientific research.

Scientific Research Applications

Analytical Chemistry Techniques

A study highlighted the use of molecular-imprinted polymer (MIP)-based sorbents for the determination of trace amounts of N-methyl-1-phenyl-2-propanamine in urine samples. This technique significantly improves the sensitivity of analyses by employing selective extraction of analytes during sample preparation, showcasing a practical application in forensic and clinical toxicology (Bykov et al., 2017).

Environmental Sciences

Research on the degradation of methyl parathion, an organophosphorus pesticide, used hydrodynamic cavitation reactors to investigate the intensification of the degradation process. This study explored the effects of operating parameters and additives, achieving significant degradation and offering insights into environmental pollution mitigation strategies (Patil & Gogate, 2012).

Materials Science

In materials science, the synthesis of a new organic chromate compound, [(CH3)3CNH3]2[CrO4], associated with the monoprotonated 2-methyl-2-propanamine molecule, was reported. The study described the compound's structure, which consists of discrete chromate ions stacked in layers, providing insights into the design of new materials with specific properties (Chebbi & Driss, 2002).

Biochemistry and Microbiology

A groundbreaking approach in biochemistry and microbiology involved the metabolic engineering of Escherichia coli to produce 1,2-propanediol, a commodity chemical, from glucose. This research demonstrated the potential of using genetically modified organisms for the sustainable production of chemicals from renewable resources (Altaras & Cameron, 1999).

properties

IUPAC Name

2-methyl-1-methylsulfanylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-5(2,6)4-7-3/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOFOVLFZVOJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477493
Record name 2-methyl-1-methylthio-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanamine, 2-methyl-1-(methylthio)-

CAS RN

36567-04-1
Record name 2-Methyl-1-(methylthio)-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36567-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1-methylthio-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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